1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-24(28,18-26-23(27)25-17-16-19-8-4-2-5-9-19)22-14-12-21(13-15-22)20-10-6-3-7-11-20/h2-15,28H,16-18H2,1H3,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLHSNJTSKSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Urea Formation: The final step involves the reaction of the hydroxypropyl-biphenyl intermediate with phenethylamine and an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxypropyl and phenethylurea moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which merges elements of biphenyl-based inhibitors and urea derivatives. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Reported Applications | Solubility (LogP) | Binding Affinity (Ki, nM) |
|---|---|---|---|---|---|
| 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea | Urea + biphenyl + phenethyl | Hydroxypropyl, urea, biphenyl | Preliminary studies in kinase assays | 3.2 (predicted) | N/A (under investigation) |
| Sorafenib (Nexavar®) | Urea + trifluoromethyl phenyl | Urea, trifluoromethyl | Multi-kinase inhibitor (RAF, VEGFR) | 2.8 | 6–20 (VEGFR2) |
| Linifanib (ABT-869) | Biphenyl + quinoline | Biphenyl, quinoline | VEGF/PDGFR inhibitor | 4.1 | 4 (VEGFR2) |
| Phenethylurea derivatives (e.g., GW9662) | Phenethyl + urea | Phenethyl, urea | PPARγ antagonist | 2.5 | 3.8 (PPARγ) |
Key Findings:
Structural Flexibility : Unlike Sorafenib, which uses a trifluoromethyl group for enhanced metabolic stability, the hydroxypropyl group in the target compound may improve solubility but could reduce membrane permeability due to increased polarity .
Biphenyl vs. Quinoline Systems: Linifanib’s quinoline moiety enhances π-π stacking with kinase domains, whereas the biphenyl group in the target compound may favor hydrophobic interactions but lacks the heterocyclic nitrogen critical for hydrogen bonding in kinase pockets .
Urea Backbone: All compounds share a urea scaffold, known for its hydrogen-bonding capacity. However, phenethylurea derivatives like GW9662 prioritize compactness for PPARγ binding, while the target compound’s extended structure may limit steric compatibility with smaller binding sites .
Research Limitations and Gaps
- Experimental Data: No peer-reviewed studies directly characterize the pharmacological profile of this compound.
Biological Activity
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H21N3O4
- Molecular Weight : 391.427 g/mol
- CAS Number : [Molport ID: Molport-051-122-721]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various signaling pathways. The compound may act as an allosteric modulator or enzyme inhibitor.
Enzyme Interaction
Research indicates that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide biosynthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.
Biological Activity Overview
The biological effects of this compound include:
- Antitumor Activity : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by disrupting DNA synthesis.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and immune response.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates immune response | |
| Enzyme Inhibition | Inhibits DHFR leading to reduced proliferation |
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of biphenyl derivatives, researchers found that this compound significantly reduced tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor reduction.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of DHFR by structurally similar compounds. The results indicated that the presence of the biphenyl moiety enhances binding affinity to the enzyme's active site. This finding suggests a potential mechanism for the observed antitumor effects.
Dosage and Toxicity
The dosage effects of this compound indicate that lower concentrations are effective for therapeutic purposes without significant toxicity. However, higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
